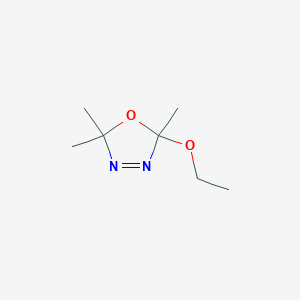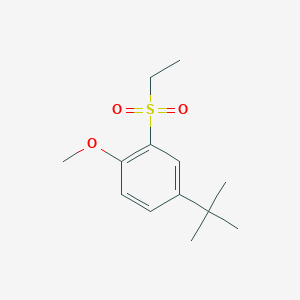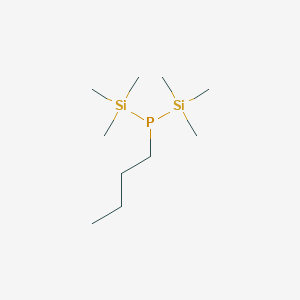
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is an organosilicon compound that features a unique combination of silicon, phosphorus, and butyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane typically involves the reaction of hexamethyldisilane with a suitable phosphorus-containing reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
化学反応の分析
Types of Reactions
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can lead to the formation of different silanes and phosphines.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes and phosphines.
科学的研究の応用
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-phosphorus interactions in biological systems.
Industry: Used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism by which 2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon and phosphorus atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved may include the formation of stable complexes and the modulation of biochemical processes.
類似化合物との比較
Similar Compounds
- 2-Butyl-1,1,1,3,3,3-hexamethyltrisilane
- 2-Butyl-1,1,1,3,3,3-hexamethylsilane
- 2-Butyl-1,1,1,3,3,3-hexamethylphosphane
Uniqueness
2-Butyl-1,1,1,3,3,3-hexamethyldisilaphosphane is unique due to the presence of both silicon and phosphorus atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
特性
CAS番号 |
88721-60-2 |
|---|---|
分子式 |
C10H27PSi2 |
分子量 |
234.47 g/mol |
IUPAC名 |
butyl-bis(trimethylsilyl)phosphane |
InChI |
InChI=1S/C10H27PSi2/c1-8-9-10-11(12(2,3)4)13(5,6)7/h8-10H2,1-7H3 |
InChIキー |
LWZSKJPRHYWGDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCP([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


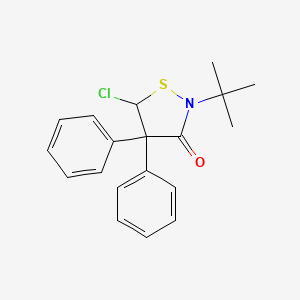
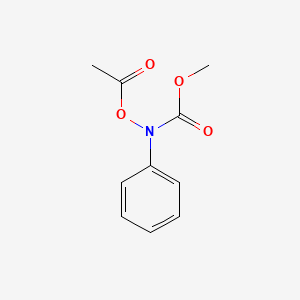
![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
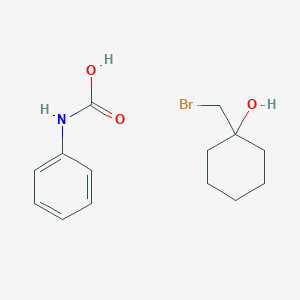
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)
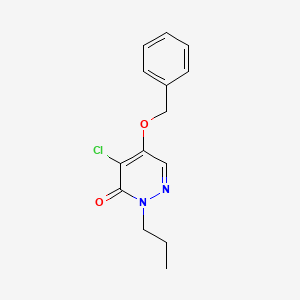

![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)


![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
